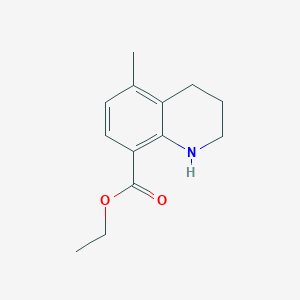![molecular formula C18H11ClN2O3S B2355679 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 897618-02-9](/img/structure/B2355679.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring (a type of heterocyclic compound), a chromene ring (a derivative of benzopyran), and a carboxamide group. These types of compounds are often found in various pharmaceuticals and could have potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and chromene rings, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would include a benzothiazole ring attached to a chromene ring via a nitrogen atom, with a carboxamide group attached to the 3-position of the chromene ring. The benzothiazole ring would also have a chlorine atom and a methyl group attached at the 5- and 4-positions, respectively .Aplicaciones Científicas De Investigación
Chemosensors for Cyanide Anions
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its application as a chemosensor for cyanide anions. The compound, along with other coumarin benzothiazole derivatives, demonstrates the ability to recognize cyanide anions through Michael addition reaction. This reaction leads to a color change observable by the naked eye, indicating its potential in sensory applications (Wang et al., 2015).
Antimicrobial Activity
Another significant area of research for this compound is its antimicrobial properties. It has been synthesized and evaluated for its effectiveness against a variety of bacterial strains. Studies demonstrate that some derivatives of this compound exhibit significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Cytotoxic Activity
The cytotoxic activities of thiazole derivatives containing this compound have been investigated. A study focused on synthesizing novel thiazole derivatives bearing a coumarin nucleus and evaluating their cytotoxic activity against human cells. It was found that one of the synthesized compounds possessed potent cytotoxic activity, indicating its potential use in cancer research or therapy (Gomha & Khalil, 2012).
Adenosine Receptor Ligands
Research has also explored the potential of this compound as a ligand for human adenosine receptors. Chromone-thiazole hybrids, including derivatives of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, were synthesized and investigated as potential ligands for adenosine receptors. This points towards its application in therapeutic contexts, especially concerning conditions affected by adenosine receptor interactions (Cagide et al., 2015).
Detection and Imaging Applications
Studies have also been conducted on using this compound as a fluorescent probe for the detection of certain ions, like Al3+ and PPi. It exhibits fluorescence enhancement and quenching properties, making it useful for applications in live cell imaging and the detection of specific ions (Li et al., 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, its mechanism of action would depend on the specific biological target. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
Propiedades
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-12(19)6-7-14-15(9)20-18(25-14)21-16(22)11-8-10-4-2-3-5-13(10)24-17(11)23/h2-8H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSBOZWTLLLZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

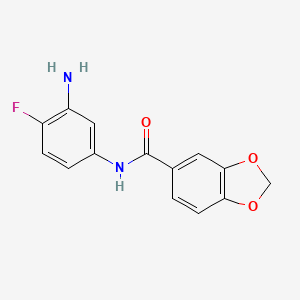
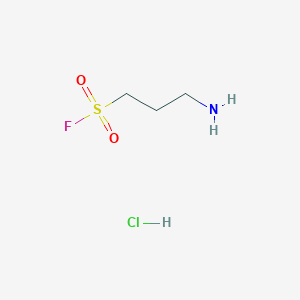
![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)
![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)
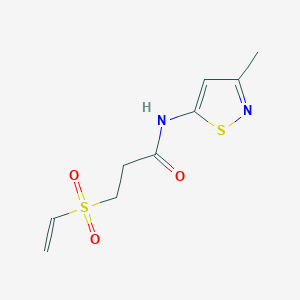
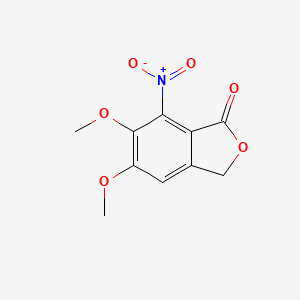
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)
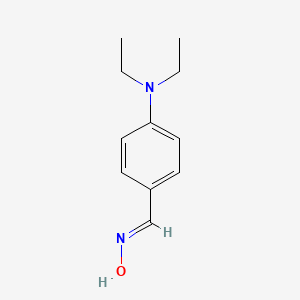


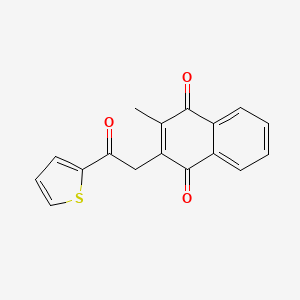
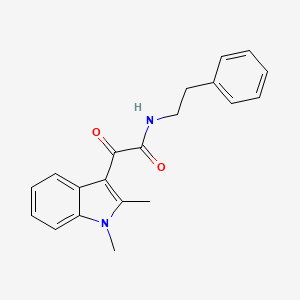
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)
